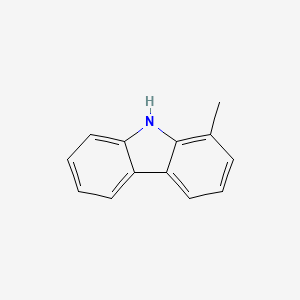

9H-Carbazole, 1-methyl-

Descripción

Significance of Carbazole (B46965) Scaffolds in Modern Chemical Science

The carbazole scaffold, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, is a privileged structure in modern chemical science. rsc.orgnih.gov Its rigid and planar structure, coupled with a π-conjugated system, endows carbazole derivatives with desirable electronic and charge-transport properties. echemcom.com These characteristics have led to their widespread application in diverse fields, ranging from materials science to medicinal chemistry. rsc.orgrsc.org

In the realm of materials science, carbazoles are fundamental building blocks for organic electronics. chemimpex.com They are extensively used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their thermal stability, photochemical properties, and efficient light emission. chemimpex.com Furthermore, their fluorescent properties make them valuable in the creation of fluorescent probes for biological imaging. rsc.orgchemimpex.com

From a medicinal chemistry perspective, the carbazole nucleus is a key component in numerous biologically active compounds, including both naturally occurring alkaloids and synthetic drugs. rsc.orgnih.govnih.gov Carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. rsc.orgrsc.org The ability to easily introduce various functional groups into the carbazole ring system allows for the fine-tuning of their biological activity, making them a versatile template for drug discovery. echemcom.com For instance, the natural product ellipticine (B1684216), a potent anti-tumor agent, features a carbazole core. rsc.org

Evolution of Research on 9H-Carbazole Derivatives

Research into 9H-carbazole derivatives has a rich history, beginning with the isolation of carbazole from coal tar in 1872. rsc.org Early synthetic methodologies for constructing the carbazole skeleton included the Graebe-Ullman, Clemo-Perkin, and Tauber methods. rsc.org Over time, these classical methods have been refined and newer, more efficient synthetic strategies have emerged. rsc.org Modern approaches often involve transition-metal-catalyzed reactions, such as C-H activation, annulations, and cyclization reactions, which offer greater control over regioselectivity and yield. rsc.org

The applications of carbazole derivatives have also evolved significantly. Initially recognized as components of dyes and pigments, their utility has expanded dramatically. lookchem.com The discovery of carbazole alkaloids in various natural sources, such as the Rutaceae family of plants, spurred interest in their pharmacological properties. rsc.org In recent decades, research has increasingly focused on the development of carbazole-based compounds for advanced applications. This includes their use as hole-transporting materials in electronic devices and as scaffolds for designing targeted therapeutic agents. chemimpex.com The continuous development of synthetic methods has been crucial in enabling the exploration of structure-activity relationships and the optimization of carbazole derivatives for specific functions in both materials science and medicine. rsc.org

Scope and Research Trajectories of 9H-Carbazole, 1-methyl-

9H-Carbazole, 1-methyl-, a specific derivative of the carbazole family, has garnered attention for its potential in various research domains. Its unique substitution pattern influences its physical and chemical properties, making it a valuable intermediate and a subject of study in its own right. ontosight.ai

Chemical and Physical Properties of 9H-Carbazole, 1-methyl-

| Property | Value | Reference(s) |

| CAS Number | 6510-65-2 | chemimpex.comlookchem.comontosight.ai |

| Molecular Formula | C₁₃H₁₁N | chemimpex.comlookchem.com |

| Molecular Weight | 181.23 g/mol | lookchem.comchemicalbook.com |

| Appearance | White to almost white crystalline powder | chemimpex.com |

| Melting Point | 121 - 125 °C | chemimpex.com |

| Boiling Point | 369.1°C at 760 mmHg | lookchem.com |

| Density | 1.19 g/cm³ | lookchem.com |

| Flash Point | 165.4°C | lookchem.com |

Current research trajectories for 9H-Carbazole, 1-methyl- are primarily focused on two key areas: materials science and medicinal chemistry.

Materials Science: In the field of organic electronics, 1-methyl-9H-carbazole is investigated as a building block for more complex molecules used in OLEDs and other electronic devices. chemimpex.comontosight.ai Its structural features contribute to the thermal and photochemical stability of the resulting materials.

Medicinal Chemistry: 9H-Carbazole, 1-methyl- serves as a crucial scaffold in the synthesis of novel bioactive molecules. Researchers have utilized it as a starting material to create derivatives with potential cytotoxic activity against various cancer cell lines. frontiersin.orgnih.gov For example, a series of 1-methyl-9H-carbazole derivatives were synthesized and evaluated for their in vitro cytotoxic activity against gastric adenocarcinoma and human melanoma cell lines. frontiersin.org These studies aim to explore how modifications to the 1-methyl-9H-carbazole core can lead to the development of new anticancer agents. frontiersin.orgnih.gov The synthesis often involves creating amide or hydrazide derivatives at other positions on the carbazole ring to investigate structure-activity relationships. frontiersin.org

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAGSPVAYSSKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073988 | |

| Record name | 9H-Carbazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6510-65-2 | |

| Record name | 1-Methylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6510-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006510652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IP20N6O32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 9h Carbazole, 1 Methyl and Its Derivatives

Regioselective Synthesis Strategies

Achieving regioselectivity in the synthesis of substituted carbazoles is a significant challenge for organic chemists. tandfonline.com The development of methods that control the placement of functional groups on the carbazole (B46965) skeleton is essential for the targeted synthesis of complex molecules.

Intramolecular Arylation Approaches (e.g., S_RN1 Mechanism)

Intramolecular arylation represents a powerful strategy for the construction of the carbazole ring system. One notable method is the photostimulated S_RN1 (nucleophilic substitution, radical, unimolecular) reaction of diarylamines. acs.org This approach involves an intramolecular C-C bond formation to yield the carbazole core. The synthesis proceeds through the generation of a diarylamine precursor, which can be obtained via palladium-catalyzed (Buchwald-Hartwig) or copper-catalyzed cross-coupling reactions. acs.org Subsequent photostimulated reaction of the diarylamine in a solvent system like liquid ammonia (B1221849) and DMSO leads to the formation of the carbazole ring with high yields (81-99%). acs.org This methodology has been successfully applied to synthesize a variety of substituted 9H-carbazoles and benzocarbazoles. acs.org While the direct synthesis of 1-methyl-9H-carbazole via this specific published S_RN1 route is not detailed, the mechanism provides a general and effective "transition-metal-free" pathway for creating substituted carbazoles from appropriately designed diarylamine precursors. acs.orgresearchgate.netresearchgate.net

Another approach involves a palladium-catalyzed intramolecular cyclization. For instance, a short and regioselective synthesis of ethyl 1-methyl-9H-carbazole-3-carboxylate has been described, which utilizes a Pd-C catalyzed ring annulation reaction in refluxing diphenyl ether. tandfonline.comtandfonline.com This reaction proceeds through the isomerization of a double bond, followed by an intramolecular Diels-Alder reaction and subsequent dehydrogenation to form the carbazole product. tandfonline.com

N-Alkylation and N-Derivatization Techniques

The nitrogen atom (position 9) of the carbazole ring is a common site for derivatization, which can significantly influence the compound's properties. N-alkylation is typically achieved by reacting the carbazole with an alkylating agent, such as an alkyl halide or dialkyl sulfate, in the presence of a base. google.com

Microwave-assisted synthesis has emerged as a rapid and efficient method for N-alkylation. Carbazole can react quickly with various alkyl halides when adsorbed on potassium carbonate under microwave irradiation, leading to high yields of N-alkyl derivatives. researchgate.net Phase-transfer catalysts (PTC), such as triethylbenzylammonium chloride (TEBA), are also employed to facilitate the N-alkylation or N-arylation of carbazoles under phase-transfer conditions. beilstein-journals.org For industrial-scale production, processes have been developed using catalysts like N,N,N',N'-tetramethyl-1,6-hexanediamine in solvents such as o-dichlorobenzene, achieving high yields (>95%) and purity. google.com

| Catalyst/Condition | Alkylating Agent | Solvent | Outcome | Reference |

| K₂CO₃ / Microwave | Alkyl Halides | Dry Media | High yield of N-alkylcarbazoles | researchgate.net |

| Phase Transfer Catalyst (TEBA) | Alkyl/Aryl Halides | - | N-alkylation or N-arylation | beilstein-journals.org |

| N,N,N',N'-tetramethyl-1,6-hexanediamine | Ethyl Chloride | o-Dichlorobenzene | High yield (>95%) of N-ethylcarbazole | google.com |

| γ-Al₂O₃ / scCO₂ | Amino alcohols | Supercritical CO₂ | N-alkylation and formation of cyclic ureas | beilstein-journals.org |

Multi-Component Reactions for Carbazole Scaffold Construction

A multi-component approach has been utilized for the synthesis of the 1-methyl-9H-carbazole core. In one reported procedure, the carbazole scaffold is constructed using indole (B1671886), ethyl acetoacetate, and 2-(bromomethyl)-1,3-dioxolane in the presence of aluminum trichloride (B1173362) (AlCl₃) in acetonitrile. nih.govfrontiersin.org This reaction provides a direct route to an intermediate that can be readily converted to 1-methyl-9H-carbazole-2-carboxylic acid. nih.govfrontiersin.org Such MCR strategies are valuable in medicinal chemistry for building libraries of complex molecules for drug discovery. frontiersin.orgmdpi.com

Functionalization at Specific Positions of the 9H-Carbazole, 1-methyl- Nucleus

Further modification of the 1-methyl-9H-carbazole core through the introduction of various functional groups is critical for tuning its biological and material properties. Electrophilic substitution reactions are a primary method for achieving this functionalization.

Electrophilic Substitution Reactions (e.g., Halogenation, Nitration)

The positions on the carbazole ring most susceptible to electrophilic attack are generally C-3, C-6, and, to a lesser extent, C-1 and C-8. thieme-connect.de The directing influence of existing substituents, such as the 1-methyl group and any N-substituent, plays a key role in the regiochemical outcome of these reactions.

Halogenation: The halogenation of carbazole derivatives can be achieved using various reagents. For dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate, bromination with N-bromosuccinimide (NBS) in acetic acid results in the selective formation of the 6-bromo derivative. scielo.br Chlorination with N-chlorosuccinimide (NCS) under similar conditions yields the 6-chloro derivative, along with a significant amount of the 6,8-dichloro congener. scielo.br Iron-catalyzed protocols have also been developed for the site-selective ortho-halogenation of carbazoles, providing a method to introduce halogens at positions adjacent to the nitrogen atom with high selectivity. nih.gov For example, 2-substituted carbazoles can be brominated at the more sterically hindered C-1 position. nih.gov

Nitration: Nitration introduces the nitro (-NO₂) group, a versatile functional group that can be a precursor to an amino group. mdpi.com The nitration of 9-methyl-9H-carbazole with reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) preferentially occurs at the 3-position. thieme-connect.de For dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate, nitration using urea (B33335) nitrate in acetic acid leads to the formation of the 6-nitro derivative. scielo.br The presence of the nitro group significantly affects the electronic properties of the carbazole ring. ontosight.ai

| Reaction | Reagent | Substrate | Product(s) | Reference |

| Bromination | N-Bromosuccinimide (NBS) / Acetic Acid | Dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate | Dimethyl 6-bromo-1-methyl-9H-carbazole-2,3-dicarboxylate | scielo.br |

| Chlorination | N-Chlorosuccinimide (NCS) / Acetic Acid | Dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate | Dimethyl 6-chloro-1-methyl-9H-carbazole-2,3-dicarboxylate and the 6,8-dichloro derivative | scielo.brscielo.br |

| Nitration | Urea Nitrate / Acetic Acid | Dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate | Dimethyl 1-methyl-6-nitro-9H-carbazole-2,3-dicarboxylate | scielo.brscielo.br |

| Nitration | Cerium(IV) ammonium nitrate / Silica | 9-Methyl-9H-carbazole | 3-Nitro-9-methyl-9H-carbazole | thieme-connect.de |

Carboxylic Acid and Amide Formation

The introduction of carboxylic acid and amide functionalities onto the 1-methyl-9H-carbazole nucleus provides handles for further synthetic transformations and can impart important biological activities.

A general procedure for obtaining 1-methyl-9H-carbazole-2-carboxylic acid involves the hydrolysis of an ester intermediate, which can be synthesized via a multi-component reaction. frontiersin.org The resulting carboxylic acid is a key building block that can be converted into a variety of amide derivatives. This is typically achieved by activating the carboxylic acid, for example with methanesulfonyl chloride and pyridine (B92270), followed by reaction with a desired amine. frontiersin.org This strategy has been used to synthesize a library of 1-methyl-N-substituted-9H-carbazole-2-carboxamides. nih.gov

Regioselective hydrolysis of diester derivatives also provides access to specific carboxylic acids. For example, the selective hydrolysis of dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate can yield the corresponding monocarboxylic acid at position 3. researchgate.net This acid can then be subjected to a Curtius degradation to form an amine, which can be converted into various urea and urethane (B1682113) derivatives. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 1-Methyl-9H-carbazole-2-carboxylic acid | 1. Methanesulfonyl chloride, Pyridine; 2. Various amines | 1-Methyl-N-substituted-9H-carbazole-2-carboxamides | frontiersin.org |

| Dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate | 1. Regioselective hydrolysis; 2. Curtius rearrangement; 3. Reaction with nucleophiles | 3-Urethane/Urea derivatives of 1-methyl-9H-carbazole | researchgate.net |

Hydrazide and Hydrazone Derivatives Synthesis

The synthesis of hydrazide and hydrazone derivatives of 1-methyl-9H-carbazole is a key strategy for creating compounds with potential biological activity. A general route to these derivatives involves the initial synthesis of a carbazole carbohydrazide (B1668358), which can then be reacted with various aldehydes or ketones to form the corresponding hydrazones.

One common approach begins with the formation of a 1-methyl-9H-carbazole-2-carboxylic acid intermediate. frontiersin.org This acid can then be converted to its corresponding hydrazide. For instance, ethyl 4-methyl-9H-carbazole-3-carboxylate can be refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield 4-methyl-9H-carbazole-3-carbohydrazide. dergipark.org.tr Similarly, 2-(9H-carbazol-9-yl)acetohydrazide is synthesized by reacting ethyl 2-(9H-carbazol-9-yl)acetate with hydrazine hydrate. nih.gov

Once the carbohydrazide is obtained, it serves as a versatile building block for the synthesis of a wide array of hydrazones. The general procedure involves reacting the carbazole-based carbohydrazide with different aldehydes in a suitable solvent, such as ethanol, often with a catalytic amount of acid. frontiersin.orgdergipark.org.truomosul.edu.iq This condensation reaction typically proceeds under reflux conditions to afford the desired carbazole hydrazone derivatives. frontiersin.orguomosul.edu.iq For example, 9-ethyl-9H-carbazole-3-carboxaldehyde can be reacted with phenylhydrazine (B124118) or its derivatives in ethanol to produce various 9-ethyl-9H-carbazole hydrazones. srce.hr

The structural diversity of the resulting hydrazones can be readily achieved by varying the aldehyde or ketone used in the condensation step. This modularity allows for the systematic exploration of structure-activity relationships in medicinal chemistry research. The synthesized hydrazones are typically purified by methods such as flash chromatography or recrystallization and characterized using spectroscopic techniques like NMR, MS, and IR. frontiersin.orguomosul.edu.iq

Catalytic Transfer Hydrogenation for Amino-Carbazoles

Catalytic transfer hydrogenation (CTH) is a highly effective and convenient method for the synthesis of amino-carbazoles from their nitro precursors. This technique offers several advantages over traditional catalytic hydrogenation using gaseous hydrogen, including safer handling, easier reaction monitoring, and often simpler work-up procedures. mdpi.comresearchgate.net

A widely used CTH system for the reduction of nitrocarbazoles employs palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen donor. mdpi.comresearchgate.net This method has proven to be particularly useful due to its high yields and the absence of non-volatile by-products. mdpi.com For example, dimethyl 6-amino-1-methyl-9H-carbazole-2,3-dicarboxylate can be prepared in high yield by the catalytic transfer hydrogenation of its 6-nitro precursor using this system. mdpi.comresearchgate.netresearchgate.net The reaction is typically carried out by refluxing a solution of the nitro-carbazole and hydrazine hydrate in a solvent like methanol (B129727) in the presence of 10% Pd/C. mdpi.comscite.ai

One of the key advantages of this method is its chemoselectivity. Under the employed reaction conditions, the nitro group is selectively reduced to an amino group, while other functional groups, such as esters, remain unaffected. mdpi.comresearchgate.netresearchgate.net This selectivity is crucial for the synthesis of functionalized amino-carbazoles that can serve as versatile intermediates for further derivatization.

The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). After the reaction is complete, the catalyst is simply removed by filtration, and the product can be isolated by evaporation of the solvent and subsequent purification, often involving washing with water to remove any remaining hydrazine. mdpi.com The resulting amino-carbazole can be fully characterized by various spectroscopic methods, including NMR, MS, and IR, to confirm its structure. mdpi.comresearchgate.net

Ullmann and Suzuki-Miyaura Coupling for Conjugated Systems

Ullmann and Suzuki-Miyaura coupling reactions are powerful tools for the synthesis of complex conjugated systems based on the 9H-carbazole, 1-methyl- scaffold. These cross-coupling reactions enable the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively, facilitating the construction of extended π-systems with tailored electronic and photophysical properties.

The Ullmann condensation is a classic method for N-arylation and has been successfully applied to carbazoles. A copper-catalyzed Ullmann-type C-N cross-coupling reaction has been developed for the synthesis of N-heteroarylcarbazoles. acs.org This reaction typically involves coupling a carbazole with an aryl halide in the presence of a copper catalyst, a base, and a suitable ligand. For instance, the Ullmann coupling reaction can be used to synthesize biphenyl (B1667301) compounds, which can then be cyclized to form carbazole derivatives. google.com The reaction conditions, such as temperature and the choice of catalyst and base, can be optimized to achieve high yields. google.comorganic-chemistry.org

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is another indispensable tool for creating C-C bonds in carbazole-based conjugated systems. This reaction is known for its mild reaction conditions, high functional group tolerance, and excellent yields. In the context of carbazole chemistry, the presence of halogen substituents, such as bromine, on the carbazole ring provides a handle for further functionalization via Suzuki-Miyaura reactions. researchgate.net This allows for the introduction of various aryl or heteroaryl groups, extending the conjugation and modifying the electronic properties of the carbazole core.

Both Ullmann and Suzuki-Miyaura coupling reactions are integral to the synthesis of a wide range of functional organic materials, including those used in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The ability to precisely control the structure of these conjugated systems through these coupling methodologies is crucial for tuning their performance in various applications.

1,3-Dipolar Cycloaddition Reactions in Carbazole Functionalization

1,3-Dipolar cycloaddition reactions represent a versatile and powerful strategy for the functionalization of the 9H-carbazole, 1-methyl- nucleus and for the construction of novel heterocyclic systems containing the carbazole moiety. researchgate.netwikipedia.org This type of reaction involves the addition of a 1,3-dipole to a dipolarophile, leading to the formation of a five-membered ring. wikipedia.orgorganic-chemistry.org

A common application of this methodology in carbazole chemistry is the Huisgen 1,3-dipolar cycloaddition, specifically the reaction between an azide (B81097) and an alkyne to form a 1,2,3-triazole ring. wikipedia.orgvibgyorpublishers.org For example, 9-(prop-2-ynyl)-9H-carbazole can be reacted with an azide, such as 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole, to yield triazole-functionalized carbazoles. vibgyorpublishers.org This reaction can be carried out under thermal conditions, often leading to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). vibgyorpublishers.org The copper(I)-catalyzed version of this reaction, often referred to as a "click reaction," offers higher regioselectivity, typically favoring the formation of the 1,4-isomer. clemson.edu

Another important 1,3-dipole used in conjunction with carbazoles is the nitrile oxide. The cycloaddition of nitrile oxides with dipolarophiles such as alkenes or alkynes can lead to the formation of isoxazole (B147169) or isoxazoline (B3343090) rings, respectively. clockss.org The regioselectivity of these reactions can be influenced by the substituents on both the nitrile oxide and the dipolarophile. clockss.org

Furthermore, azomethine ylides can also be employed as 1,3-dipoles in reactions with carbazole-containing dipolarophiles to synthesize pyrrolidine-fused carbazole derivatives. researchgate.net These multi-component reactions can proceed with high diastereoselectivity, providing access to complex spiro-heterocyclic systems in a single step. researchgate.net

The versatility of 1,3-dipolar cycloaddition reactions makes them a valuable tool for introducing a wide range of heterocyclic functionalities onto the carbazole scaffold, thereby enabling the synthesis of novel compounds with potentially interesting biological and material properties.

Synthesis of Fused-Ring Systems Incorporating 9H-Carbazole, 1-methyl-

The fusion of additional heterocyclic rings onto the 9H-carbazole, 1-methyl- framework gives rise to extended, rigid, and planar aromatic systems with unique electronic and photophysical properties. These fused-ring systems are of significant interest for applications in materials science and medicinal chemistry.

Pyrido- and Diazine-Fused Carbazole Systems

The synthesis of pyrido- and diazine-fused carbazoles often involves the construction of the additional nitrogen-containing ring onto a pre-existing carbazole core. These fused systems are structurally related to bioactive natural products like ellipticine (B1684216) and olivacine. mdpi.com

One approach to pyrido[2,3-a]carbazole derivatives involves a pseudo-multicomponent reaction. For example, the reaction of 2,3,4,9-tetrahydrocarbazol-1-one with malononitrile (B47326) and 9-ethyl-3-carbazolecarboxaldehyde can lead to the formation of a multifunctionalized carbazole-substituted pyridocarbazole. core.ac.uk This transformation likely proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization. core.ac.uk

Another strategy for constructing pyrido-fused systems is through a modified Friedländer annulation. This involves the reaction of a carbazole derivative containing a reactive ketone or aldehyde with a compound bearing an amino group and an adjacent active methylene (B1212753) group. For instance, 2,3,4,9-tetrahydrocarbazol-1-one can be reacted with 3-amino-2-naphthoic acid in the presence of phosphorus oxychloride to yield chloro-substituted benzoquinoline-carbazole derivatives. core.ac.uk

Diazine-fused carbazoles, such as those containing a pyridazine (B1198779) ring, can be synthesized from appropriately substituted carbazole precursors. For example, carbazole-2,3-dicarboxylic acid esters can react with hydrazine hydrate at elevated temperatures. mdpi.com This reaction can lead to the formation of either carboxylic hydrazides or, through intramolecular cyclization, carbazole-fused pyridazinediones. mdpi.com The specific outcome can often be controlled by the reaction conditions.

The synthesis of these fused systems provides access to a diverse range of tetracyclic and pentacyclic aromatic compounds with potential applications as antitumor agents and functional organic materials. mdpi.comias.ac.in

Benzofuran-Based Carbazole Conjugates

The synthesis of benzofuran-based carbazole conjugates creates extended π-conjugated systems that are of interest for their potential applications as fluorescent dyes and in electronic devices. researchgate.netbeilstein-journals.org Several synthetic strategies have been developed to link or fuse these two heterocyclic moieties.

A common method for preparing 3-(2-benzofuroyl)carbazole derivatives is the Rap–Stoermer reaction. researchgate.netbeilstein-journals.org This reaction typically involves the condensation of a chloroacetyl-substituted carbazole with a salicylaldehyde (B1680747) derivative. For example, 3-chloroacetyl-9-ethyl-9H-carbazole can be reacted with various salicylaldehydes in the presence of a base like potassium carbonate and a catalyst such as PEG-400. beilstein-journals.org The use of ultrasound irradiation can often accelerate the reaction and improve yields. beilstein-journals.org This method allows for the introduction of a variety of substituents on the benzofuran (B130515) ring by using appropriately substituted salicylaldehydes. researchgate.netbeilstein-journals.org

Another approach involves building the benzofuran ring onto the carbazole scaffold. For instance, substituted ethyl benzofuran-2-carboxylates can be synthesized from salicylaldehydes and ethyl chloroacetate. mdpi.com These can then be further elaborated and coupled to a carbazole unit. For example, a carbazole acetamide (B32628) can be linked to a benzofuran-1,2,4-triazole to create more complex conjugated systems. mdpi.com

Furthermore, fused benzofuro[2,3-a]carbazole systems can be synthesized, creating highly rigid and planar structures. The synthesis of benzofuro[2,3-c]oxazolo[4,5-a]carbazole fluorescent dyes has been reported, highlighting the interest in these complex heterocyclic systems for applications in dye-sensitized solar cells. researchgate.net The synthesis of such compounds often involves multiple steps and the careful construction of the various heterocyclic rings.

These synthetic methodologies provide access to a wide range of benzofuran-carbazole conjugates, from simple substituted derivatives to complex fused systems, enabling the tuning of their photophysical and electronic properties for specific applications.

Stereochemical Control and Chiral Synthesis in 9H-Carbazole, 1-methyl- Chemistry

The development of synthetic methodologies that allow for precise control over stereochemistry is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmacologically active molecules and functional materials. For carbazole derivatives, including those of 1-methyl-9H-carbazole, chirality can arise from several structural features, most notably from the presence of stereogenic centers or axial chirality. The synthesis of enantiomerically pure carbazoles is a significant challenge that has been addressed through various advanced strategies, including atroposelective synthesis, catalytic enantioselective reactions, and the use of chiral auxiliaries.

Chirality in the carbazole framework is of paramount interest as different enantiomers or diastereomers of a compound can exhibit distinct biological activities. cutm.ac.in Axially chiral carbazoles, in particular, have found applications as organocatalysts and specialized ligands. rsc.org The controlled synthesis of a specific stereoisomer is crucial, and this has spurred the development of numerous asymmetric synthetic methods. cutm.ac.in These approaches often rely on the use of chiral catalysts or reagents to influence the formation of a new stereocenter or to control the orientation of substituents around a stereogenic axis. cutm.ac.inwikipedia.org

Atroposelective Synthesis of Axially Chiral Carbazole Derivatives

Atropisomerism occurs when rotation around a single bond is restricted, leading to distinct, non-interconverting stereoisomers. In the context of carbazoles, this is most common in N-aryl carbazoles or biaryl systems involving the carbazole nucleus, where bulky substituents hinder free rotation. The synthesis of these C-N or C-C axially chiral molecules in an enantioselective manner is a sophisticated area of research.

Recent advancements have focused on transition metal catalysis and organocatalysis to achieve atroposelectivity. One strategy involves the use of chiral Brønsted acids to catalyze the reaction of N-arylnaphthalen-2-amines with quinone esters, which has been successful in constructing C-N axially chiral carbazole derivatives with moderate to excellent atroposelectivities (44–94% ee). acs.org Another innovative approach is the concept of axial-to-axial chirality transfer, where C-N axially chiral carbazoles are synthesized from C-C axially chiral biaryls via an intramolecular Buchwald–Hartwig amination, achieving enantiospecificities up to 91%. rsc.org

The "lactone methodology" represents one of the earliest successful attempts at the atroposelective synthesis of a 2,2'-biscarbazole core, yielding an atropisomeric ratio of 85:15. nih.gov More contemporary methods utilize copper-catalyzed Friedel-Crafts reactions to achieve the first enantioselective synthesis of N,N'-carbazole-pyrrole rings, demonstrating high enantioselectivity across a broad range of substrates. rsc.org

| Methodology | Catalyst/Reagent | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Brønsted Acid Catalysis | Chiral Phosphoric Acid | N-arylnaphthalen-2-amines | 44-94% | acs.org |

| Axial-to-Axial Chirality Transfer | Buchwald–Hartwig Amination | C-C Axially Chiral Biaryls | up to 91% | rsc.org |

| Copper-Catalyzed Friedel–Crafts Reaction | Copper-bisoxazoline | Carbazole and Pyrrole (B145914) | 87-94% | rsc.org |

| Lactone Methodology | Chiral Auxiliary | Biaryl Precursor | 85:15 (atropisomeric ratio) | nih.gov |

Catalytic Enantioselective Strategies

Beyond atropisomerism, the creation of stereogenic centers within the carbazole structure is a common goal. This is often achieved through enantioselective reactions that construct or modify the carbazole ring system.

Palladium-catalyzed reactions are prominent in this field. For instance, the enantioselective total synthesis of the alkaloid furoclausine-B utilized a palladium(II)-catalyzed double C-H bond activation to form the carbazole framework as a key step. acs.org Another powerful strategy is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes, which provides a versatile route to various indole and carbazole products. wvu.edu

Organocatalysis offers a metal-free alternative for chiral synthesis. The Friedel-Crafts aminoalkylation of 4-hydroxy carbazole with isatin-derived ketimines, catalyzed by a bifunctional cinchonidine-derived thiourea, produces carbazole-containing 3-amino oxindoles in excellent yields and with up to 99% enantiomeric excess. researchgate.net Asymmetric oxidative coupling, using a chiral dinuclear vanadium complex, has also been effectively used for the synthesis of (+)-bi-2-hydroxy-3-methylcarbazole from simple precursors. nih.gov

| Catalyst System | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Palladium(II) Acetate | Oxidative Cyclization | Furo[3,2-a]carbazole Alkaloid | 21% (overall) | Not specified | acs.org |

| Cinchonidine-derived Thiourea | Friedel-Crafts Aminoalkylation | 3-Amino-3'-carbazole Oxindoles | up to 95% | up to 99% | researchgate.net |

| Chiral Dinuclear Vanadium Complex | Asymmetric Oxidative Coupling | (+)-bi-2-hydroxy-3-methylcarbazole | Not specified | Not specified | nih.gov |

Application in 1-methyl-9H-carbazole Derivatives

While many advanced methodologies focus on general carbazole scaffolds, specific procedures have been developed for derivatives of 1-methyl-9H-carbazole. A notable synthetic route involves a three-step process starting from indole, ethyl acetoacetate, and 2-(bromomethyl)-1,3-dioxolane to construct the core 1-methyl-9H-carbazole-2-carboxylic acid. frontiersin.org This acid serves as a versatile intermediate that can be coupled with various pharmacophore-bearing amines to create a library of amide derivatives. frontiersin.org

Although the reported synthesis of these specific 1-methyl-9H-carbazole amides did not focus on creating stereocenters, the methodology is foundational. frontiersin.org The principles of chiral synthesis described previously could be readily applied. For instance, if a chiral amine is used in the final amide coupling step, a pair of diastereomers would be formed, which could potentially be separated. Alternatively, the carboxylic acid intermediate could be resolved into its enantiomers using a chiral resolving agent before coupling, leading to enantiomerically pure final products.

| Compound ID | Amine Reagent Used for Derivatization | Yield | Reference |

|---|---|---|---|

| 7d | N-(tert-Butyl)-4-methylbenzenesulfonohydrazide | 85% | frontiersin.org |

| 7e | 2-Amino-1-phenylethan-1-one | 67% | frontiersin.org |

Spectroscopic Characterization and Structural Elucidation of 9h Carbazole, 1 Methyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structural elucidation of 9H-Carbazole, 1-methyl- begins with one-dimensional ¹H and ¹³C NMR spectroscopy. These techniques provide fundamental information about the number and types of protons and carbons in the molecule.

The structure of the parent compound, 9H-Carbazole, is symmetrical, resulting in a simplified NMR spectrum with only four proton signals and six carbon signals for the aromatic rings. chemicalbook.com The introduction of a methyl group at the C-1 position breaks this symmetry, leading to a more complex spectrum where nearly all protons and carbons become chemically non-equivalent.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-methyl-9H-carbazole, a distinct singlet corresponding to the three protons of the methyl group is expected to appear in the upfield region, typically around δ 2.5 ppm. The aromatic region of the spectrum would display seven distinct signals for the protons on the carbazole (B46965) skeleton (H-2, H-3, H-4, H-5, H-6, H-7, H-8), and the N-H proton signal would appear as a broad singlet at a downfield chemical shift. The chemical shifts and splitting patterns (multiplicity) of the aromatic protons are governed by their electronic environment and their coupling (J-coupling) with neighboring protons. For instance, H-8, being in the bay region and sterically interacting with the 1-methyl group, would likely show a significant shift.

¹³C NMR Spectroscopy: The broadband proton-decoupled ¹³C NMR spectrum of 1-methyl-9H-carbazole is expected to show 13 distinct signals: one for the methyl carbon (typically in the range of δ 15-25 ppm) and twelve for the carbons of the carbazole framework. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methyl substituent and the nitrogen heteroatom. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 1-methyl-9H-carbazole, based on the known data for the carbazole parent molecule and the predictable effects of methyl substitution. chemicalbook.comipb.ptmsu.edu

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1-CH₃ | ~2.5 | s (singlet) | ~20 |

| C-1 | - | - | ~128 |

| H-2 | ~7.1-7.3 | d (doublet) | ~125 |

| H-3 | ~7.3-7.5 | t (triplet) | ~120 |

| H-4 | ~8.0-8.2 | d (doublet) | ~110 |

| H-5 | ~7.5-7.7 | d (doublet) | ~120 |

| H-6 | ~7.1-7.3 | t (triplet) | ~120 |

| H-7 | ~7.3-7.5 | t (triplet) | ~126 |

| H-8 | ~7.9-8.1 | d (doublet) | ~111 |

| N-H | ~10.0-11.5 | br s (broad singlet) | - |

| Quaternary Carbons (C-4a, C-4b, C-8a, C-9a) | - | - | ~123, ~123, ~139, ~140 |

For complex molecules or to resolve ambiguities from 1D spectra, two-dimensional (2D) NMR techniques are employed. nih.govcreative-biostructure.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable. A ¹H-¹⁵N HMBC experiment, for example, reveals long-range (typically 2-3 bond) correlations between protons and the nitrogen-15 (B135050) nucleus. qu.edu.qa

This technique is crucial for confirming the connectivity around the nitrogen heteroatom in the carbazole ring. vibgyorpublishers.org In the ¹H-¹⁵N HMBC spectrum of 1-methyl-9H-carbazole, cross-peaks would be expected between the ¹⁵N nucleus and protons that are two or three bonds away. This includes correlations to the N-H proton, as well as to aromatic protons H-4 and H-5. Observing these correlations provides unambiguous evidence for the carbazole ring system and helps to assign the proton signals definitively. nih.gov This method is especially powerful because it allows for the indirect detection of the ¹⁵N nucleus, overcoming the challenges of its low natural abundance and sensitivity. magritek.com

| Proton (¹H) | Correlates to Nitrogen (¹⁵N) | Number of Bonds (JNH) |

|---|---|---|

| N-H | N-9 | 1 |

| H-4 | N-9 | 3 |

| H-5 | N-9 | 3 |

| H-8 | N-9 | 2 |

Multinuclear NMR involves the study of nuclei other than ¹H and ¹³C. For 1-methyl-9H-carbazole, ¹⁵N NMR is essential for characterizing the nitrogen heteroatom. The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom, including its hybridization and participation in resonance. nih.govmagritek.com

Direct detection of ¹⁵N NMR is often impractical due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, resulting in very low sensitivity. qu.edu.qa Therefore, indirect detection methods, such as the ¹H-¹⁵N HMBC experiment discussed previously, are the preferred approach. This experiment provides the ¹⁵N chemical shift value along the indirect dimension. For the pyrrole-type nitrogen in the carbazole ring system, the ¹⁵N chemical shift is expected in a characteristic range, which helps to confirm the structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds like carbazole derivatives. nih.gov In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are desorbed into the gas phase.

For 9H-Carbazole, 1-methyl- (Molecular Formula: C₁₃H₁₁N, Molecular Weight: 181.24), ESI-MS analysis in positive ion mode would typically show a prominent signal for the protonated molecule, [M+H]⁺, at an m/z value of approximately 182. mdpi.com Depending on the solvent and additives used, adduct ions such as the sodium adduct [M+Na]⁺ (m/z ≈ 204) or the potassium adduct [M+K]⁺ (m/z ≈ 220) may also be observed. mdpi.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy, typically to four or more decimal places. nih.gov This precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its elemental composition. rsc.org

For 9H-Carbazole, 1-methyl-, HRMS would be used to confirm its elemental formula, C₁₃H₁₁N. By comparing the experimentally measured exact mass of the molecular ion to the calculated theoretical mass, the formula can be confirmed, distinguishing it from any other possible compounds with the same nominal mass.

| Ion Species | Elemental Composition | Calculated Exact Mass (m/z) | Expected Found Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₁₂N⁺ | 182.09642 | Within 5 ppm of calculated mass |

| [M+Na]⁺ | C₁₃H₁₁NNa⁺ | 204.07837 | Within 5 ppm of calculated mass |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of organic compounds. For 1-methyl-9H-carbazole (C₁₃H₁₁N), the molecular weight is 181.23 g/mol . nist.gov In the mass spectrum of 1-methyl-9H-carbazole, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 181. nist.gov This peak is typically the most intense, indicating the relative stability of the carbazole ring system under electron ionization conditions.

The fragmentation of the molecular ion provides valuable structural information. A significant fragment is often observed at m/z 180, corresponding to the loss of a single hydrogen atom ([M-H]⁺). Another prominent fragmentation pathway involves the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 166 ([M-15]⁺). This fragmentation pattern, characterized by the stable molecular ion and the logical loss of substituents, is characteristic of aromatic compounds. libretexts.orgmsu.edu

Table 1: Key EI-MS Fragmentation Data for 1-Methyl-9H-carbazole

| m/z Value | Ion Identity | Description |

|---|---|---|

| 181 | [C₁₃H₁₁N]⁺ | Molecular Ion (M⁺) |

| 180 | [C₁₃H₁₀N]⁺ | Loss of a hydrogen atom |

This table is interactive. You can sort and filter the data.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of carbazole derivatives reveals characteristic vibrational modes. For the parent 9H-carbazole, the N-H stretching vibration is a key feature. nist.gov In 1-methyl-9H-carbazole, this peak is absent due to the substitution at the nitrogen atom.

The FTIR spectrum is dominated by vibrations associated with the aromatic carbazole core. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. researchgate.net The stretching vibrations of the aromatic C=C bonds within the carbazole rings give rise to a series of sharp absorption bands in the 1450-1650 cm⁻¹ range. researchgate.netnih.gov For instance, in a related compound, 9-benzyl-9H-carbazole, a stretching band for the ester carbonyl group was identified at 1715 cm⁻¹. semanticscholar.org While 1-methyl-9H-carbazole lacks this specific group, the region is indicative of where such functional groups would appear. The C-N stretching vibrations of the heterocyclic ring are also present. Out-of-plane C-H bending vibrations cause strong absorptions in the 700-900 cm⁻¹ region, which can be diagnostic for the substitution pattern on the aromatic rings.

Table 2: General FTIR Vibrational Frequencies for Carbazole Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3000-3100 | Aromatic C-H Stretch |

| 1450-1650 | Aromatic C=C Stretch |

This table is interactive. You can sort and filter the data.

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of the carbazole moiety is characterized by strong bands corresponding to the ring breathing modes and other skeletal vibrations of the fused aromatic system. scilit.com For lithium carbazolide complexes containing substituted 9H-carbazole, the stretching of coordinated C=C bonds is observed around 1580 cm⁻¹, showing a shift from the typical 1640-1655 cm⁻¹ for uncoordinated alkenes. acs.orgacs.org While this specific interaction is not present in 1-methyl-9H-carbazole, it highlights a key region for C=C bond vibrations in Raman spectra. The vibrational assignments for the parent carbazole molecule serve as a reliable reference for interpreting the spectrum of its methylated derivative. scilit.com

Electronic Absorption and Emission Spectroscopy

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of molecules.

UV-Visible Spectroscopy for Electronic Transitions

The UV-Visible absorption spectrum of 1-methyl-9H-carbazole is dictated by the electronic transitions within the carbazole chromophore. Carbazole-based compounds typically exhibit intense absorption bands in the UV region corresponding to π–π* transitions. mdpi.com For 9-methyl-9H-carbazole, a related isomer, an intense absorption peak is centered at approximately 293 nm, which is attributed to a local π–π* transition within the carbazole group. nih.govrsc.org Studies on other carbazole derivatives show similar absorption profiles, with two primary bands around 292 nm and 322 nm. nih.gov The lower energy absorption bands, sometimes extending above 350 nm, can be assigned to n–π* transitions. mdpi.com The specific position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the carbazole ring.

Table 3: UV-Visible Absorption Data for Carbazole Derivatives

| Compound | Wavelength (λₘₐₓ) | Transition Type | Solvent | Reference |

|---|---|---|---|---|

| 9-methyl-9H-carbazole derivative | ~293 nm | π–π* | - | nih.govrsc.org |

| Carbazole | 292 nm, 322 nm | π–π* | Ethanol (B145695) | nih.gov |

This table is interactive. You can sort and filter the data.

Fluorescence Spectroscopy and Photophysical Property Determination

Carbazole and its derivatives are well-known for their fluorescent properties. Upon excitation at an appropriate wavelength (e.g., around 300-310 nm), these compounds exhibit fluorescence emission. The parent carbazole molecule shows a fluorescence emission peak at approximately 359.5 nm in ethanol. semanticscholar.orgnih.gov The emission properties are sensitive to the molecular environment and substitution.

For example, a derivative, 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, shows fluorescence emission that can be significantly influenced by the presence of metal ions. semanticscholar.org Other studies on 9-methyl-9H-carbazole derivatives have also reported phosphorescence at low temperatures (77 K), with an emission maximum (λₑₘ) around 443 nm, which is attributed to the carbazole moiety. nih.govrsc.org The determination of fluorescence quantum yields and lifetimes provides further insight into the de-excitation pathways of the excited state, revealing the efficiency of the radiative decay process. Time-resolved fluorescence measurements on carbazole have indicated that the quenching mechanism with certain analytes is static, involving the formation of a ground-state complex. nih.gov

Table 4: Photophysical Data for Carbazole and its Derivatives

| Compound | Emission Type | Wavelength (λₑₘ) | Conditions | Reference |

|---|---|---|---|---|

| Carbazole | Fluorescence | 359.5 nm | Ethanol, 298 K | nih.gov |

This table is interactive. You can sort and filter the data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the subtle intermolecular forces that govern the crystal lattice. However, for 9H-Carbazole, 1-methyl-, such detailed structural elucidation is not currently available in published scientific literature.

The growth of a suitable single crystal is a prerequisite for single crystal X-ray diffraction analysis. This technique would unequivocally establish the absolute configuration and preferred conformation of 9H-Carbazole, 1-methyl- in the solid state. This includes determining the planarity of the carbazole ring system and the orientation of the methyl group relative to the fused aromatic rings.

While crystallographic studies have been performed on related compounds, such as 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, these derivatives possess additional functional groups that significantly influence their crystal packing and molecular conformation. nih.gov For instance, in 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, the carbazole unit is essentially planar, with the dihedral angle between the two benzene (B151609) rings being approximately 2 degrees. nih.goviucr.org However, the presence of hydroxyl and carbaldehyde groups introduces specific intramolecular and intermolecular hydrogen bonding that would not be present in 9H-Carbazole, 1-methyl-. nih.goviucr.org

The solid-state architecture of organic molecules is dictated by a variety of non-covalent interactions. For 9H-Carbazole, 1-methyl-, the primary intermolecular forces anticipated would be van der Waals forces and π-π stacking interactions between the aromatic carbazole moieties. The nitrogen atom in the carbazole ring could also potentially participate in weak hydrogen bonding with hydrogen atoms from neighboring molecules.

In the absence of a determined crystal structure for 9H-Carbazole, 1-methyl-, a definitive analysis of its intermolecular interactions is not possible. Studies on analogous carbazole derivatives highlight the importance of such interactions in their crystal packing. For example, in the crystal structure of methyl 9H-carbazole-9-acetate, weak intermolecular C—H⋯O hydrogen bonding is observed. nih.gov In other carbazole derivatives, π-π stacking interactions play a crucial role in stabilizing the crystal lattice, with observed distances between ring centroids in the range of 3.46 to 3.63 Å. nih.gov These examples underscore the types of interactions that could be expected in the crystal structure of 9H-Carbazole, 1-methyl-, but the specific geometry and energetic contributions of these interactions remain unknown.

Without experimental crystallographic data, a detailed and accurate discussion of the solid-state structure of 9H-Carbazole, 1-methyl- is purely speculative. Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary to provide the scientific community with this fundamental structural information.

Computational and Theoretical Investigations of 9h Carbazole, 1 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure, properties, and reactivity of molecules like 1-methylcarbazole from first principles.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic characteristics of carbazole (B46965) derivatives. epo.org These calculations are instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's electronic behavior and reactivity.

In the context of materials science, particularly for Thermally Activated Delayed Fluorescence (TADF) materials, 1-methylcarbazole has been utilized as a versatile donor moiety. acs.org The introduction of the methyl group at the 1-position of the carbazole core creates steric hindrance, which can enhance the twist angle between the donor and acceptor units in a molecule. This structural change reduces the overlap between HOMO and LUMO, which is a key strategy for designing efficient TADF emitters. acs.org

DFT studies on molecules incorporating the 1-methylcarbazole unit, such as 4,6-bis(1-methylcarbazol-9-yl)benzene-1,3-dicarbonitrile (DMeCzIPN), have been performed to understand their electronic structures. researchgate.net Such computational models help rationalize the observed photophysical properties and guide the synthesis of new compounds with tailored electronic characteristics for applications in organic light-emitting diodes (OLEDs). acs.orggoogle.com

Table 1: Representative DFT-Calculated Electronic Properties for a 1-Methylcarbazole-Containing Compound Data based on a derivative compound to illustrate typical computational outputs.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.90 | Relates to electron-donating ability |

| LUMO Energy | -2.50 | Relates to electron-accepting ability |

| HOMO-LUMO Gap (Egap) | 3.40 | Influences electronic transitions and color |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are employed to predict molecular properties with high accuracy. While extensive studies focusing specifically on 1-methyl-9H-carbazole using these methods are not widely documented, the application of ab initio calculations to related complex organic molecules is well-established.

For instance, ab initio calculations at levels such as 6-31+G* are used to perform geometry optimizations and predict the three-dimensional structures of molecules. mdpi.com These calculations can reveal how steric congestion, such as that introduced by the methyl group in 1-methylcarbazole, influences the planarity of the aromatic system and the orientation of functional groups. mdpi.com This information is crucial for understanding how the molecule's shape affects its packing in the solid state and its interaction with other molecules.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their excited states. This method is essential for understanding photophysical phenomena such as absorption, fluorescence, and phosphorescence.

For derivatives of 1-methyl-9H-carbazole designed for TADF applications, TD-DFT is used to optimize the geometries of the lowest excited singlet (S₁) and triplet (T₁) states. researchgate.net A critical parameter obtained from these calculations is the energy difference between the S₁ and T₁ states (ΔEST). A small ΔEST is a prerequisite for efficient reverse intersystem crossing (RISC), the process that allows non-emissive triplet excitons to be converted back into emissive singlet excitons, thereby enhancing the efficiency of OLEDs. researchgate.net Computational studies on DMeCzIPN, which is synthesized from 1-methyl-9H-carbazole, have utilized TD-DFT to calculate this energy gap and rationalize its effectiveness as a TADF emitter. researchgate.net

Table 2: Representative TD-DFT Calculated Excited State Properties for a 1-Methylcarbazole Derivative Illustrative data based on a related TADF emitter to demonstrate computational insights.

| Property | Calculated Value (eV) | Relevance to Photophysics |

|---|---|---|

| S₁ Energy | 3.10 | Energy of the lowest singlet excited state |

| T₁ Energy | 3.05 | Energy of the lowest triplet excited state |

| ΔEST (S₁-T₁) | 0.05 | Predicts potential for TADF activity |

Molecular Dynamics and Simulation Studies

Molecular dynamics and other simulation techniques are used to study the behavior of molecules over time and their interactions with their environment.

In geochemistry, the distribution of carbazole isomers is used to trace oil migration pathways. acs.org The adsorption of these compounds onto mineral surfaces in sedimentary rock is a key factor in their fractionation. Molecular simulation and modeling are used to understand these adsorption phenomena. acs.orgdatapages.com

Simulations can calculate the Gibbs free energy of adsorption for different isomers, such as 1-methylcarbazole and 4-methylcarbazole, onto surfaces like silica. These calculations often show that isomers with less steric hindrance around the nitrogen atom, which is the primary site of interaction, adsorb more strongly. For example, the exposed nitrogen in 4-methylcarbazole allows for stronger interaction with surface silanol (B1196071) groups compared to 1-methylcarbazole, where the adjacent methyl group provides steric shielding. datapages.com This differential adsorption, predictable through simulation, explains the observed fractionation of these compounds during subsurface migration. acs.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how potential drug candidates interact with biological targets like proteins and nucleic acids.

While 1-methyl-9H-carbazole itself is a simple scaffold, its derivatives have been investigated for various biological activities. Docking simulations have been employed for the broader carbazole class of compounds to explore their potential as therapeutic agents. researchgate.net For example, studies have shown that carbazole derivatives can be docked into the ATP binding pocket of protein kinases, suggesting a mechanism for enzyme inhibition. ucc.ie Other docking studies have supported in vitro findings that certain carbazoles can disrupt microtubule networks, a key mechanism for anticancer agents. researchgate.net The insights from these simulations help in understanding structure-activity relationships and in the rational design of more potent and selective analogs.

Table 3: Potential Biological Targets for Carbazole Derivatives Investigated via Molecular Docking This table summarizes findings for the broader carbazole class to which 1-methyl-9H-carbazole belongs.

| Biological Target | Potential Therapeutic Area | Insight from Docking |

|---|---|---|

| Protein Kinases (e.g., c-Kit) | Oncology | Prediction of binding within the ATP pocket. ucc.ie |

| Tubulin | Oncology | Simulation of interactions disrupting microtubule formation. researchgate.net |

| NF-κB | Oncology, Inflammation | Prediction of strong binding affinity to the protein. |

| Topoisomerase II | Oncology | Modeling of DNA intercalation and enzyme inhibition. ucc.ie |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are crucial in determining the nature of chemical reactions.

For 9H-Carbazole, 1-methyl-, computational studies using Density Functional Theory (DFT) have been employed to determine its frontier molecular orbital energies. The HOMO energy is indicative of the molecule's ability to donate electrons, thus correlating with its nucleophilicity. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, indicating its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Theoretical calculations provide the following insights into the FMO energies of 1-methyl-9H-carbazole:

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.58 |

| LUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 4.73 |

Please note that these values can vary slightly depending on the computational method and basis set used.

The distribution of the HOMO and LUMO across the molecular structure of 1-methyl-9H-carbazole reveals the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO is typically localized on the electron-rich carbazole ring system, particularly on the nitrogen atom and the aromatic rings, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is distributed more across the entire aromatic system, suggesting that nucleophilic attack would be less site-specific but would likely target the carbon atoms of the benzene (B151609) rings. The methyl group at the 1-position can slightly influence the electron density distribution and, consequently, the precise localization of these frontier orbitals.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding intermolecular interactions and intramolecular charge transfer (ICT).

For 9H-Carbazole, 1-methyl-, NBO analysis reveals the nature of the chemical bonds and the distribution of electron density. The analysis can quantify the hybridization of atomic orbitals and the occupancy of bonding, non-bonding, and anti-bonding orbitals. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.

In the context of intermolecular interactions, NBO analysis can elucidate the nature of non-covalent interactions, such as hydrogen bonds and π-π stacking, by identifying the specific donor-acceptor orbitals involved and their interaction energies. For 1-methyl-9H-carbazole, this is crucial for understanding its behavior in condensed phases and its interactions with other molecules.

Intramolecularly, NBO analysis can quantify charge transfer between different parts of the molecule. For instance, it can reveal the extent of electron delocalization from the nitrogen lone pair into the aromatic π-system and the influence of the methyl substituent on this charge distribution.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C1-C2) | 3.5 | n -> π |

| π(C3-C4) | π(C1-C2) | 18.2 | π -> π |

| π(C5-C6) | π(C7-C8) | 20.5 | π -> π |

Note: The specific E(2) values are illustrative and depend on the level of theory and basis set employed in the calculation. The table highlights the most significant delocalization interactions.

These values indicate significant electronic communication across the carbazole framework, which is a hallmark of conjugated systems. The methyl group, being a weak electron-donating group, can subtly modify the charge distribution and the energies of these interactions.

Structure-Property Relationship Studies through Computational Models

Computational models are powerful tools for establishing quantitative structure-property relationships (QSPR). These models aim to predict the physicochemical and biological properties of molecules based on their structural and electronic features, which are calculated using computational chemistry methods.

For 9H-Carbazole, 1-methyl-, QSPR studies can be employed to predict a variety of properties, such as its solubility, boiling point, and electronic properties like ionization potential and electron affinity. These models are typically developed by correlating a set of calculated molecular descriptors with experimentally determined properties for a series of related compounds.

Molecular descriptors that are often used in QSPR models for carbazole derivatives include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Calculated from the electronic wavefunction (e.g., HOMO and LUMO energies, dipole moment, atomic charges).

A hypothetical QSPR model for predicting a specific property (e.g., the first ionization potential, IP) of substituted carbazoles might take the form of a linear equation:

IP = β₀ + β₁ * E(HOMO) + β₂ * μ + β₃ * Vm

Where:

IP is the predicted ionization potential.

E(HOMO) is the energy of the Highest Occuped Molecular Orbital.

μ is the dipole moment.

Vm is the molecular volume.

β₀, β₁, β₂, and β₃ are coefficients determined through statistical regression analysis.

By calculating these descriptors for 1-methyl-9H-carbazole, its properties can be predicted using a validated QSPR model.

| Descriptor | Calculated Value | Predicted Property Contribution |

|---|---|---|

| E(HOMO) (eV) | -5.58 | Primary determinant of ionization potential |

| Dipole Moment (Debye) | 1.25 | Influences intermolecular interactions and solubility |

| Molecular Volume (ų) | 185.7 | Relates to steric effects and transport properties |

The values and property contributions are illustrative and would be specific to a particular QSPR model.

Advanced Applications of 9h Carbazole, 1 Methyl and Its Derivatives in Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

The efficient injection and transport of holes from the anode to the emissive layer is critical for OLED performance. Carbazole (B46965) derivatives are excellent candidates for Hole Transport Layer (HTL) materials due to their strong electron-donating nature and high hole mobility. mdpi.comresearchgate.net A key factor for the longevity and stability of OLEDs is the morphological stability of their organic layers, which can be compromised by Joule heating during operation. mdpi.com To counter this, HTL materials with a high glass-transition temperature (Tg) are required. mdpi.comecnu.edu.cn

Research has shown that carbazole-based materials often exhibit higher glass transition temperatures compared to other arylamine-based HTMs, making them more thermally stable. researchgate.net For instance, novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with other carbazole derivatives have demonstrated high glass transition temperatures ranging from 148 to 165 °C, contributing to good morphological and thermal stabilities. mdpi.com Another example, a branched carbazole derivative named 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB), was developed as an HTL material with a Tg of 130 °C, showing its potential as a stable alternative to commonly used materials. ecnu.edu.cn The incorporation of these robust carbazole-based HTLs helps prevent the degradation of the device, leading to a longer operational lifetime. mdpi.comresearchgate.net

Derivatives of carbazole are also employed as emitter materials in OLEDs, particularly for achieving efficient blue and deep-blue light emission, which remains a challenge for full-color displays. nih.govsemanticscholar.org The wide bandgap and high photoluminescence quantum yield of many carbazole derivatives make them suitable for this purpose. mdpi.comnih.gov

By modifying the molecular structure, the emission color of these materials can be precisely tuned. For example, a study on carbazole-π-imidazole derivatives demonstrated that using a twisted phenylimidazole acceptor leads to a wider band-gap and deeper blue emission compared to a conjugated phenanthroimidazole acceptor. nih.gov Specifically, a non-doped OLED using the emitter BCzB-PPI, a carbazole-phenanthroimidazole derivative, achieved deep-blue electroluminescence with Commission Internationale de l'Eclairage (CIE) coordinates of (0.157, 0.080). nih.gov

Furthermore, theoretical studies on 1-methyl-carbazole (1-m-Cz) derivatives designed for thermally activated delayed fluorescence (TADF) have shown their potential as deep-blue emitters. researchgate.net By combining 1-m-Cz as an electron donor with 10H-phenoxaborin as an electron acceptor, researchers calculated a small energy difference between the singlet and triplet states (ΔEST) of 0.158 eV, which is favorable for the TADF mechanism that enhances emission efficiency. researchgate.net

In one study, OLEDs fabricated using novel carbazole derivatives as the emitting material showed impressive performance. Devices based on compounds labeled CZ-1 and CZ-2 achieved maximum luminances of 4130 cd/m² and 4104 cd/m², respectively, with high maximum current efficiencies of 19.3 cd/A and 20.2 cd/A. mdpi.com The external quantum efficiency (EQE), a key metric for device performance, reached up to 9.5% for these devices. nih.gov

Another research effort synthesized bipolar host materials from 9-(Pyridin-3-yl)-9H-carbazole derivatives for green phosphorescent OLEDs (PHOLEDs). These materials led to a high quantum efficiency of 21.3%. researchgate.net Similarly, deep-blue non-doped OLEDs based on carbazole-imidazole derivatives reached a maximum EQE of 4.43% with a maximum luminance of 11,364 cd/m². nih.gov These findings underscore the critical role of carbazole derivatives in pushing the boundaries of OLED performance.

| Device Type | Emitter/Host Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Emission Color |

| OLED | CZ-1 | 4130 | 19.3 | ~9.5 | Greenish-Blue |

| OLED | CZ-2 | 4104 | 20.2 | ~9.5 | Greenish-Blue |

| PHOLED | Pyridinyl-Carbazole Derivative | 12780 | 45.0 | 21.3 | Green |

| Non-doped OLED | BCzB-PPI | 11364 | - | 4.43 | Deep-Blue |

| OLED | TC-1 (Host) | - | 12.0 | 21.6 | Red |

| OLED | TC-2 (Host) | - | 14.0 | 22.9 | Red |

| OLED | TC-3 (Host) | - | 12.3 | 21.9 | Red |

This table presents a selection of performance data for OLEDs incorporating various carbazole derivatives, as reported in recent studies. researchgate.netresearchgate.netnih.govmdpi.comnih.gov

Organic Photovoltaic (OPV) Cells and Solar Energy Conversion

In the realm of solar energy, carbazole derivatives are recognized for their potential in organic photovoltaic (OPV) cells. Their electron-rich nature makes them excellent p-type semiconductors and hole-transporting materials, which are fundamental components of solar cell devices. mdpi.com

Carbazole-based materials serve as key semiconductor components in various types of solar cells, including dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). mdpi.comnih.gov Their function is to facilitate the efficient generation and transport of charge carriers (holes) upon light absorption. mdpi.com The versatility of the carbazole structure allows for easy functionalization at multiple positions, enabling chemists to fine-tune the electronic and optical properties to better match the solar spectrum and improve charge extraction. mdpi.com